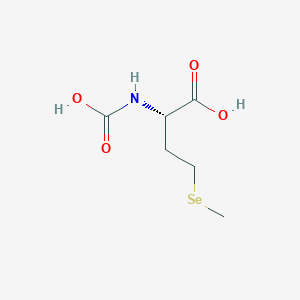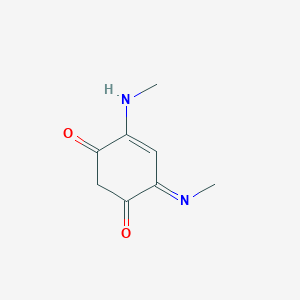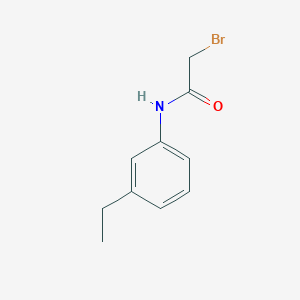![molecular formula C21H20N2O B14204021 3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-78-0](/img/structure/B14204021.png)
3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound that belongs to the class of biquinolines. Biquinolines are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoline derivative, the introduction of ethyl and methyl groups can be achieved through alkylation reactions. The cyclization step often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, often requiring catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties are investigated for use in materials science, such as in the development of novel polymers or coatings.
Wirkmechanismus
The mechanism by which 3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of its targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-quinolin-2-one: Shares a similar core structure but lacks the ethyl and methyl groups.
3-Ethyl-3-methyl-2H-quinolin-2-one: Similar but without the biquinoline framework.
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Another heterocyclic compound with different biological activities.
Uniqueness
3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one stands out due to its biquinoline structure, which provides unique electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
918645-78-0 |
|---|---|
Molekularformel |
C21H20N2O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-ethyl-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C21H20N2O/c1-3-21(2)13-16-9-5-7-11-19(16)23(20(21)24)17-12-15-8-4-6-10-18(15)22-14-17/h4-12,14H,3,13H2,1-2H3 |
InChI-Schlüssel |
GRLOLUDFJFRJFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC2=CC=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)


![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)




![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
